Methyl 3,3,3-trifluoro-2-phenylalaninate
Overview
Description
Methyl 3,3,3-trifluoro-2-phenylalaninate: is a chemical compound with the molecular formula C10H10F3NO2 It is known for its unique structure, which includes a trifluoromethyl group attached to a phenylalanine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3,3,3-trifluoro-2-phenylalaninate typically involves the esterification of 3,3,3-trifluoro-2-phenylalanine with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Methyl 3,3,3-trifluoro-2-phenylalaninate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 3,3,3-trifluoro-2-phenylalaninate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research into the medicinal properties of this compound includes its potential use as a pharmaceutical intermediate or active ingredient.
Industry: The compound is utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3,3,3-trifluoro-2-phenylalaninate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity to enzymes and receptors, potentially altering their activity . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- Methyl 3,3,3-trifluoro-2-phenylpropanoate
- Methyl 3,3,3-trifluoro-2-phenylbutanoate
- Methyl 3,3,3-trifluoro-2-phenylpentanoate
Comparison: Methyl 3,3,3-trifluoro-2-phenylalaninate is unique due to its specific structure, which includes a phenylalanine derivative with a trifluoromethyl group. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds. The presence of the trifluoromethyl group can enhance the compound’s stability, lipophilicity, and reactivity, making it valuable in various research and industrial applications .
Biological Activity
Methyl 3,3,3-trifluoro-2-phenylalaninate is a compound of significant interest in biochemical research due to its unique structural properties and biological activity. This article explores its biological mechanisms, applications, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula . The presence of the trifluoromethyl group enhances its lipophilicity and binding affinity to various biological targets, making it a valuable tool in drug development and enzyme studies.
The biological activity of this compound is primarily attributed to its interaction with enzymes and receptors. The trifluoromethyl group increases the compound's binding affinity, while the phenylalanine moiety allows it to mimic natural substrates in enzymatic reactions. This dual functionality facilitates studies on enzyme inhibition and protein interactions.
Key Interactions
- Enzyme Binding : The compound acts as a substrate or inhibitor for various enzymes, particularly those involved in amino acid metabolism.
- Hydrogen Bonding : Its structure allows for potential hydrogen bonding interactions with target proteins, enhancing specificity.
Biological Applications
This compound has several applications in biological research:
- Enzyme Inhibition Studies : Used to probe the mechanisms of action of enzymes that metabolize phenylalanine.
- Drug Design : Serves as a scaffold for developing new therapeutics targeting metabolic disorders.
- Protein Interaction Studies : Its structural similarity to phenylalanine allows for the investigation of protein-ligand interactions.
Case Studies
- Enzyme Kinetics : In a study examining the inhibition of branched-chain amino acid transaminases (BCATs), this compound was shown to effectively inhibit these enzymes at micromolar concentrations. This inhibition was linked to the structural features that mimic natural substrates ( ).
- Fluorinated Amino Acids : Research involving fluorinated derivatives has demonstrated that this compound can alter protein stability and function through electrostatic interactions. This property is particularly useful in understanding protein folding and dynamics ( ).
Comparative Analysis
Compound Name | Structural Features | Biological Activity | Applications |
---|---|---|---|
This compound | Trifluoromethyl group | Enzyme inhibitor | Drug design, enzyme studies |
Methyl 3,3,3-Trifluoro-N-acetyl-2-phenylalaninate | Acetyl group instead of formyl | Different binding properties | Similar applications but varied specificity |
Methyl 3,3,3-Trifluoro-N-formyl-2-phenylalaninate | Formyl group present | Enhanced reactivity | Broader applications in organic synthesis |
Properties
IUPAC Name |
methyl (2R)-2-amino-3,3,3-trifluoro-2-phenylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c1-16-8(15)9(14,10(11,12)13)7-5-3-2-4-6-7/h2-6H,14H2,1H3/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWUSMICEFKSMCE-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)(C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@](C1=CC=CC=C1)(C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30721716 | |
Record name | Methyl (2R)-2-amino-3,3,3-trifluoro-2-phenylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30721716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15467-28-4 | |
Record name | Methyl (2R)-2-amino-3,3,3-trifluoro-2-phenylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30721716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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